molecular formula C11H12FNO3S B7449404 (1-Benzoylazetidin-3-yl)methanesulfonyl fluoride

(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride

Cat. No.: B7449404
M. Wt: 257.28 g/mol
InChI Key: DCFCTYMFNOWUQS-UHFFFAOYSA-N
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Description

(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzoylazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of azetidine derivatives with appropriate reagents. One common method includes the reaction of (1-Benzoylazetidin-3-yl)methanesulfonyl chloride with fluoride sources under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane, acetonitrile, or water, and may require the presence of bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide or sulfonate ester derivatives .

Scientific Research Applications

(1-Benzoylazetidin-3-yl)methanesulfonyl fluoride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Benzoylazetidin-3-yl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-sulfonyl fluoride: Similar in structure but lacks the benzoyl group.

    (1-Benzoylazetidin-3-yl)methanesulfonyl chloride: Similar but with a chloride instead of a fluoride group.

Properties

IUPAC Name

(1-benzoylazetidin-3-yl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c12-17(15,16)8-9-6-13(7-9)11(14)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFCTYMFNOWUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2)CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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